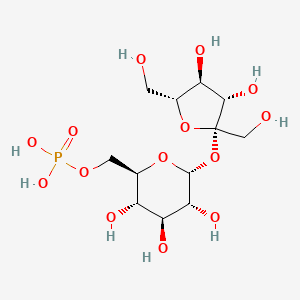

Sucrose-6-phosphate

Description

Significance as a Central Metabolic Intermediate

The primary significance of sucrose-6-phosphate lies in its role as the direct precursor to sucrose (B13894) in the primary pathway for sucrose biosynthesis in plants. conicet.gov.ar This pathway is not a simple, single-step conversion but a highly regulated process that underscores the importance of S6P. The synthesis of sucrose, the main transport sugar in most plants, begins with the products of photosynthesis. frontiersin.org Triose phosphates generated in the chloroplast during the Calvin cycle are exported to the cytoplasm. conicet.gov.ar Through a series of enzymatic reactions, these three-carbon sugars are converted into hexose (B10828440) phosphates, namely glucose-6-phosphate and fructose-6-phosphate (B1210287). nih.gov

This compound is synthesized from fructose-6-phosphate and UDP-glucose in a reaction catalyzed by the enzyme sucrose-phosphate synthase (SPS). nih.gov This step is a key regulatory point in carbon partitioning, influencing whether assimilated carbon is allocated to sucrose for transport or to starch for storage within the leaf. researchgate.net The centrality of S6P is further highlighted by the subsequent and essentially irreversible dephosphorylation to sucrose, catalyzed by sucrose-phosphate phosphatase (SPP). oup.com This final step ensures a continuous thermodynamic pull towards sucrose synthesis.

Recent research has provided evidence that SPS and SPP can physically associate to form an enzyme complex. oup.comnih.gov This association is thought to facilitate the direct transfer, or "channeling," of the this compound intermediate from the active site of SPS to that of SPP. researchgate.net Such metabolic channeling prevents the release of the intermediate into the bulk cytoplasm, increasing the efficiency of the pathway and preventing its entry into competing metabolic routes.

Overview of its Role in Carbohydrate Metabolism

This compound is situated at a critical juncture in carbohydrate metabolism, connecting the flow of carbon from photosynthesis to various anabolic and catabolic pathways. Its synthesis represents a major commitment of newly fixed carbon into a form that can be transported to non-photosynthetic tissues, such as roots, seeds, and fruits, to support their growth and metabolism. nih.gov

The substrates for S6P synthesis, fructose-6-phosphate and UDP-glucose, are themselves key intermediates in central metabolism. Fructose-6-phosphate is an intermediate of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and starch synthesis. nih.gov UDP-glucose is a high-energy glucose donor used in the synthesis of various polysaccharides, including cellulose (B213188) for cell walls and callose. nih.gov Therefore, the rate of S6P synthesis, governed by the activity of SPS, directly impacts the availability of these precursors for other metabolic pathways.

The following table provides an overview of the key enzymes involved in the direct metabolism of this compound:

| Enzyme | Abbreviation | EC Number | Substrates | Products | Cellular Location | Function |

| Sucrose-Phosphate Synthase | SPS | 2.4.1.14 | UDP-glucose, Fructose-6-phosphate | This compound, UDP | Cytoplasm | Catalyzes the synthesis of this compound, a key regulatory step in sucrose biosynthesis. nih.gov |

| Sucrose-Phosphate Phosphatase | SPP | 3.1.3.24 | This compound, H₂O | Sucrose, Inorganic phosphate | Cytoplasm | Catalyzes the final, irreversible step in sucrose biosynthesis by dephosphorylating this compound. oup.com |

Detailed Research Findings on this compound Metabolism

Extensive research has elucidated the intricate regulation of this compound metabolism, particularly in response to environmental cues. The table below summarizes key findings from studies on the impact of abiotic stress on the expression and activity of the enzymes responsible for S6P synthesis and degradation.

| Plant Species | Stress Condition | Effect on SPS Gene Expression | Effect on SPS Activity | Effect on Sucrose Content | Reference |

| Solanum lycopersicum (Tomato) | Drought (PEG), Salinity (NaCl), ABA treatment | Upregulation of SPS1 in roots. | Not specified | Not specified | mdpi.com |

| Camellia sinensis (Tea) | Low temperature | Upregulation of CsSPS2/4/5. | Increased | Increased | maxapress.com |

| Sorghum bicolor (Sorghum) | Water stress | 15-fold increase in a drought-tolerant variety. | 64% increase in a drought-tolerant variety. | Increased | researchgate.net |

| Arabidopsis thaliana | Drought | Transcriptional activation of SPSA2. | Not specified | Not specified | nih.gov |

The kinetic properties of sucrose-phosphate synthase have also been a subject of detailed investigation, revealing its regulatory nature.

| Plant Species | Substrate | Kₘ (mM) | Allosteric Activators | Allosteric Inhibitors | Reference |

| Spinacia oleracea (Spinach) | Fructose-6-phosphate | 3.0 | 1,5-anhydroglucitol-6-phosphate | Inorganic phosphate (Pi) | nih.gov |

| Spinacia oleracea (Spinach) | UDP-glucose | 1.3 | - | Inorganic phosphate (Pi), this compound | nih.gov |

Structure

3D Structure

Properties

CAS No. |

22372-29-8 |

|---|---|

Molecular Formula |

C12H23O14P |

Molecular Weight |

422.28 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H23O14P/c13-1-4-7(16)10(19)12(3-14,25-4)26-11-9(18)8(17)6(15)5(24-11)2-23-27(20,21)22/h4-11,13-19H,1-3H2,(H2,20,21,22)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |

InChI Key |

WQQSIXKPRAUZJL-UGDNZRGBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Regulatory Mechanisms of Sucrose 6 Phosphate Metabolism

Regulation of Sucrose-Phosphate Synthase (SPS) Activity

SPS activity is subject to complex regulation at multiple levels, allowing for both rapid, fine-tuning and long-term adjustments in the rate of sucrose (B13894) synthesis. annualreviews.org This intricate control is crucial for managing carbon partitioning between sucrose for transport and starch for storage. wikipedia.org

Allosteric regulation provides a rapid mechanism for adjusting SPS activity in response to immediate changes in cellular metabolite concentrations. This "fine control" is primarily mediated by the antagonistic effects of glucose-6-phosphate (Glc-6-P) and inorganic phosphate (B84403) (Pi). nih.govniscpr.res.in

Glucose-6-phosphate (Glc-6-P): Glc-6-P acts as a potent allosteric activator of SPS. nih.gov It binds to a regulatory site on the enzyme, distinct from the catalytic site, inducing a conformational change that increases the enzyme's affinity for its substrates. wikipedia.orgnih.gov Elevated levels of Glc-6-P, which occur during active photosynthesis, signal a high availability of carbon, thereby stimulating SPS activity to promote sucrose synthesis. wikipedia.org The concentration of Glc-6-P required for half-maximal activation of SPS is influenced by the concentration of the substrate fructose-6-P. nih.gov

Inorganic Phosphate (Pi): Conversely, inorganic phosphate is a key allosteric inhibitor of SPS. nih.govniscpr.res.in Pi competes with Glc-6-P for binding to the allosteric site. wikipedia.org High concentrations of Pi, which are indicative of low photosynthetic activity or a high demand for ATP, inhibit SPS and thus reduce the rate of sucrose synthesis. wikipedia.org This inhibition is more pronounced at alkaline pH. nih.gov The interplay between Glc-6-P and Pi allows the plant to finely tune sucrose production based on the real-time metabolic status of the cell. nih.govniscpr.res.in A high ratio of Glc-6-P to Pi strongly favors the activation of SPS. letstalkacademy.com

Table 1: Allosteric Regulation of Spinach Leaf Sucrose-Phosphate Synthase

| Effector | Effect on SPS Activity | Antagonistic Effector | Key Findings |

| Glucose-6-phosphate (Glc-6-P) | Activation | Inorganic Phosphate (Pi) | The concentration for 50% maximal activation increases from 0.85 mM (without Pi) to 9.9 mM (with 20 mM Pi). nih.gov |

| Inorganic Phosphate (Pi) | Inhibition | Glucose-6-phosphate (Glc-6-P) | Inhibition is more pronounced at alkaline pH and is absent at pH 5.5. nih.gov |

A primary mechanism for regulating SPS activity in response to environmental cues such as light and dark is reversible protein phosphorylation. nih.govsemanticscholar.org This covalent modification provides a "coarse control" that alters the kinetic properties of the enzyme. niscpr.res.in

In the dark, SPS is phosphorylated on specific serine residues by an SPS-kinase, which leads to its inactivation or a less active state. niscpr.res.insemanticscholar.orgbohrium.com Conversely, in the light, a type 2A protein phosphatase (SPS-PP) dephosphorylates these residues, activating the enzyme. niscpr.res.innih.gov This light-dark modulation allows for diurnal changes in SPS activity, aligning sucrose synthesis with photosynthetic carbon fixation. nih.govresearchgate.net The major regulatory phosphorylation sites have been identified in several species, such as Ser158 in spinach and Ser162 in maize. nih.govsemanticscholar.org

The phosphorylation state of SPS affects its sensitivity to allosteric effectors. The phosphorylated (less active) form of the enzyme is more strongly inhibited by Pi and requires higher concentrations of Glc-6-P for activation. niscpr.res.in This interplay between phosphorylation and allosteric control provides a robust regulatory system.

14-3-3 proteins are a family of regulatory proteins that bind to specific phosphorylated motifs on target proteins, thereby modulating their activity. oup.com Sucrose-phosphate synthase has been identified as a target for 14-3-3 protein binding. nih.gov

Research on spinach leaf SPS has demonstrated an Mg²⁺-dependent interaction with 14-3-3 proteins. nih.govscilit.com This interaction appears to be regulatory, as the amount of 14-3-3 protein associated with SPS is inversely related to the enzyme's activity. nih.govscilit.com The binding of 14-3-3 proteins is thought to occur at specific phosphoserine sites, such as Ser-229 in spinach SPS. nih.gov The binding of a 14-3-3 protein can influence SPS activity, potentially by stabilizing a particular conformational state of the enzyme. nih.govscilit.com It has been suggested that 14-3-3 proteins may also be involved in regulating the turnover of the SPS protein. oup.com Studies have shown that different isoforms of 14-3-3 proteins can have varying affinities for SPS, suggesting a level of functional specificity among the 14-3-3 family members. nih.gov

In addition to the rapid post-translational and allosteric controls, the amount of SPS enzyme is regulated at the transcriptional level. SPS is encoded by a small family of genes, and the expression of these genes is controlled by various internal and external signals, allowing for long-term adaptation of sucrose synthesis capacity. nih.govresearchgate.net

The expression of SPS genes is influenced by light, contributing to the diurnal rhythm of sucrose synthesis. niscpr.res.in Light not only activates the SPS enzyme post-translationally but also affects the transcription of its genes. This transcriptional regulation is often mediated by a circadian clock, an internal timekeeping mechanism that allows plants to anticipate daily environmental changes. nih.govnih.gov The circadian clock can regulate the transcription of numerous genes, including those involved in photosynthesis and carbohydrate metabolism. frontiersin.org This ensures that the machinery for sucrose synthesis is most abundant during the day when photosynthesis is active.

The transcription of SPS genes is also responsive to environmental stresses, particularly osmotic stress resulting from drought or high salinity. nih.govfrontiersin.org Sucrose can act as an osmoprotectant, helping to maintain cellular turgor and protect cellular structures under water-limiting conditions. nih.govannualreviews.org

Studies in Arabidopsis thaliana have shown that the expression of specific SPS genes, namely AtSPS2F and AtSPS4F, is regulated by osmotic stress. nih.gov The activation of SPS gene expression under these conditions can lead to an increased capacity for sucrose synthesis, which is an important component of the plant's stress adaptation strategy. nih.govsemanticscholar.org This transcriptional response allows the plant to adjust its metabolism to cope with adverse environmental conditions. researchgate.net

Table 2: Transcriptional Regulation of Arabidopsis thaliana SPS Genes

| Gene | Expression in Columella Roots | Expression in Embryos | Response to Osmotic Stress |

| AtSPS1F | Yes | No | No |

| AtSPS2F | Yes | No | Yes |

| AtSPS3F | Yes | No | No |

| AtSPS4F | No | Yes | Yes |

| Data based on findings from Solís-Guzmán et al. (2017) nih.gov |

Transcriptional Regulation of SPS Genes

Regulation of Sucrose-Phosphate Phosphatase (SPP) Activity

Sucrose-Phosphate Phosphatase (SPP) catalyzes the final, irreversible step in sucrose synthesis, the dephosphorylation of sucrose-6-phosphate to yield sucrose. nih.govoup.com The activity of this enzyme is a critical control point and is modulated by both feedback inhibition and the differential activity and expression of its various isoforms.

Feedback inhibition by sucrose, the end-product of the pathway, is a significant mechanism for regulating SPP activity. However, this regulation can vary depending on the specific isoform of the enzyme and the plant species. In Arabidopsis thaliana, different SPP isoforms exhibit distinct sensitivities to sucrose. For instance, the activities of SPP2 and SPP3a are only slightly inhibited by sucrose concentrations around 100 mM. nih.gov In contrast, the SPP3b isoform is considerably more sensitive, showing a Ki (inhibition constant) for sucrose of 24 mM, a level of inhibition comparable to that observed in sugarcane SPP. nih.gov This differential inhibition suggests that plants can fine-tune sucrose synthesis in response to fluctuating sucrose levels through the expression of specific SPP isoforms.

Plants possess multiple genes encoding for SPP, giving rise to several isoforms with distinct properties and expression patterns. nih.govoup.complos.org Studies in Arabidopsis thaliana have characterized four main SPP isoforms (SPP1, SPP2, SPP3a, and SPP3b), revealing a complex picture of functional specialization. nih.govplos.org

SPP2 exhibits the highest catalytic activity, followed by SPP3b and SPP3a, which show progressively lower activity levels. nih.govplos.org Interestingly, no enzymatic activity has been detected for the SPP1 isoform, which is attributed to the likely absence of an essential amino acid required for catalysis or substrate binding. nih.govplos.org

The expression of these isoforms is also spatially regulated. SPP2 and SPP3b are the predominant isoforms expressed across various tissues and organs. nih.govplos.org Conversely, the non-catalytic SPP1 is the primary isoform found in roots, suggesting it may have evolved to perform functions other than sucrose synthesis. nih.govplos.org This isoform-specific activity and differential expression allow for precise control over sucrose production in different parts of the plant and at various developmental stages. oup.com

| Isoform | Relative Catalytic Activity | Primary Expression Tissues | Sucrose Inhibition (Ki) |

|---|---|---|---|

| SPP1 | None detected | Roots | N/A |

| SPP2 | Highest | Widespread | ~600 mM |

| SPP3a | Low | Widespread | ~600 mM |

| SPP3b | Moderate | Widespread | 24 mM |

Interplay with Trehalose-6-phosphate (B3052756) (Tre6P) Signaling

The metabolism of sucrose is intricately linked with the signaling pathway of Trehalose-6-phosphate (Tre6P), a sugar phosphate that has emerged as a crucial regulator of plant metabolism and development. researchgate.netnih.gov Tre6P acts as a signal of sucrose availability, forming a regulatory nexus that helps maintain metabolic homeostasis. oup.comcapes.gov.br

The "Sucrose-Tre6P nexus" model describes a homeostatic mechanism where Tre6P levels are tightly correlated with sucrose status. researchgate.netoup.com This model posits that Tre6P functions as both a signal of sucrose availability and a negative feedback regulator of sucrose levels. oup.comcapes.gov.brnih.gov The ratio of Tre6P to sucrose is considered a critical parameter that the plant monitors and adjusts to keep sucrose concentrations within an optimal range for a given cell type or developmental stage. researchgate.netnih.govoup.comnih.gov This regulatory system is analogous to the insulin-glucagon system that regulates blood glucose in animals. oup.comcapes.gov.br

A large body of evidence supports the role of Tre6P as a specific signal for sucrose. researchgate.netfrontiersin.org In carbon-starved Arabidopsis seedlings, the application of sucrose leads to a rapid increase in Tre6P levels. researchgate.netoup.comfrontiersin.org The same response is observed when seedlings are fed hexose (B10828440) sugars like glucose and fructose (B13574), but this is an indirect effect that depends on their conversion into sucrose. researchgate.netnih.govoup.com The strong positive correlation between sucrose and Tre6P concentrations holds true even under varying conditions and in transgenic plants where the enzymes for Tre6P synthesis or degradation are overexpressed. researchgate.netnih.govoup.comnih.gov This indicates that Tre6P is a reliable indicator of the plant's current sucrose status. nih.gov

The Sucrose-Tre6P nexus plays a vital role in regulating carbon partitioning between source tissues (like leaves) and sink tissues (like roots, flowers, and seeds). nih.govresearchgate.net

In source leaves: Tre6P influences the synthesis of sucrose and the partitioning of photoassimilates. nih.gov At night, Tre6P levels regulate the breakdown of stored starch into sucrose, thereby controlling the export of carbon to meet the demands of sink tissues. nih.govresearchgate.net

In sink organs: Tre6P regulates the consumption and utilization of imported sucrose, thereby influencing growth and development. nih.govresearchgate.netoup.com

This reciprocal regulation involves feedback loops where sucrose levels influence Tre6P synthesis, and Tre6P, in turn, modulates sucrose production and use. researchgate.net This dynamic interplay ensures a balanced distribution of carbon resources throughout the plant, matching the supply from source tissues with the demand from sink tissues. oup.com

Biological Roles and Physiological Significance of Sucrose 6 Phosphate Signaling

Orchestration of Photosynthetic Carbon Partitioning

In photosynthetic source tissues, such as mature leaves, the triose phosphates generated by the Calvin cycle during CO2 fixation face two primary metabolic fates: conversion to starch for temporary storage within the chloroplast or export to the cytosol for sucrose (B13894) synthesis. frontiersin.orgoup.com The regulation of flux through the Suc-6-P pool is central to partitioning carbon between these two pathways.

The synthesis of Suc-6-P is the rate-limiting step for sucrose production and is a key determinant in the balance between sucrose and starch accumulation. nih.govmdpi.com The enzyme responsible, SPS, competes with the starch biosynthesis pathway for the common pool of photosynthetically derived triose phosphates. oup.com When the rate of Suc-6-P synthesis is high, more carbon is drawn from the chloroplasts into the cytosolic sucrose pathway, reducing the substrate available for starch synthesis. Conversely, when SPS activity is low, more carbon is retained within the chloroplasts and channeled into starch granules. oup.com

The regulation of this partitioning is complex. For instance, the signaling molecule trehalose-6-phosphate (B3052756) (T6P), whose levels correlate strongly with sucrose availability, can influence starch synthesis through the post-translational redox activation of ADP-glucose pyrophosphorylase (AGPase), a key enzyme in the starch synthesis pathway. frontiersin.orgpnas.org This indicates a sophisticated crosstalk where the flux towards sucrose, signaled by T6P, can modulate the machinery for starch production. pnas.org Additionally, fructose (B13574) 2,6-bisphosphate (F2,6BP) acts as a regulatory metabolite; it inhibits the cytosolic fructose-1,6-bisphosphatase, which in turn limits the production of fructose-6-phosphate (B1210287), a necessary precursor for Suc-6-P synthesis. preachbio.comnih.gov This action diverts photosynthate toward starch accumulation, especially when sucrose levels are high. nih.gov

Research manipulating the expression of SPS has demonstrated its direct impact on carbon partitioning. Overexpression of SPS can lead to higher sucrose accumulation at the expense of starch.

Table 1: Effect of SoSPS1 Overexpression on Carbohydrate Content in Sugarcane Leaves

| Line | SPS Activity (nmol/min/mg protein) | Sucrose (mg/g FW) | Starch (mg/g FW) |

|---|---|---|---|

| Non-Transgenic | 15.8 | 6.2 | 4.5 |

| Transgenic Line 1 | 22.1 (+40%) | 7.9 (+27%) | 3.8 (-16%) |

| Transgenic Line 2 | 29.5 (+87%) | 8.5 (+37%) | 3.1 (-31%) |

Data adapted from research on transgenic sugarcane, illustrating that increased SPS activity enhances sucrose synthesis while reducing starch content. mdpi.com

The rate of sucrose synthesis is tightly coordinated with the rate of CO2 fixation to maintain metabolic homeostasis. researchgate.net If sucrose synthesis outpaces CO2 fixation, it can deplete the Calvin cycle of its intermediates, particularly triose phosphates, thereby inhibiting further carbon fixation. Conversely, if CO2 fixation rates are high but sucrose synthesis and export are slow, the accumulation of phosphorylated intermediates can sequester inorganic phosphate (B84403) (Pi), which is essential for ATP synthesis and, consequently, for the regeneration phase of the Calvin cycle. preachbio.com

A feed-forward control mechanism helps to synchronize these two processes. nih.gov When photosynthesis rates are low (due to low light or CO2), levels of triose phosphates decrease. This leads to an increase in the concentration of the inhibitor fructose 2,6-bisphosphate (F2,6BP), which slows down the pathway towards Suc-6-P synthesis. nih.gov This adjustment prevents the depletion of Calvin cycle intermediates and aligns the rate of carbon utilization with its rate of fixation. nih.gov Widespread feedback inhibition of CO2 fixation by high sucrose levels is also a well-documented phenomenon, ensuring that carbon production does not grossly exceed the plant's capacity for transport or storage. nih.gov

Influence on Plant Growth and Development

As the precursor to the primary transport sugar, Suc-6-P production in source leaves is fundamental to supplying carbon and energy to non-photosynthetic sink tissues, thereby fueling growth and development. nih.govnih.gov

The sucrose produced from the dephosphorylation of Suc-6-P is loaded into the phloem and transported from source leaves to various sink organs, including roots, young leaves, flowers, fruits, and seeds. nih.govfrontiersin.org The rate of Suc-6-P synthesis in the source directly controls the amount of sucrose available for export, thus determining the carbon supply to these sinks. mdpi.comnih.gov The competitive ability of a sink organ to import these photoassimilates, known as sink strength, is a major determinant of growth patterns. frontiersin.org

During different developmental stages, the demand from various sinks changes. For example, during vegetative growth, roots are major sinks, while during the reproductive phase, fruits and seeds become dominant. nih.gov The plant must adjust its carbon allocation accordingly, a process in which the regulation of SPS and, therefore, Suc-6-P production, plays a crucial role in matching the supply of sucrose from the source with the demand from the sinks. nih.gov

Table 2: Impact of SPS-SPP Fusion Construct on Growth in Transgenic Plants

| Plant Type | Parameter | Control Plants | Transgenic Plants | Percentage Increase |

|---|---|---|---|---|

| Arabidopsis | Rosette Diameter (cm) | 6.5 | 8.2 | 26% |

| Arabidopsis | Dry Weight (mg) | 18.4 | 25.1 | 36% |

| Hybrid Poplar | Stem Height (cm) | 35.2 | 48.9 | 39% |

| Hybrid Poplar | Stem Dry Weight (g) | 1.2 | 1.9 | 58% |

Data derived from studies showing that enhancing the metabolic channel from Suc-6-P to sucrose promotes significant gains in plant size and biomass. nih.govnih.gov

Role in Developmental Transitions

Major shifts in a plant's life cycle, such as germination, the transition from juvenile to adult phases, and the transition from vegetative to reproductive growth (flowering), are critical developmental events. nih.gov These transitions are energetically demanding and are tightly controlled by both internal developmental cues and external environmental signals, including the availability of metabolic resources. nih.govoup.com

Sucrose availability is a key signal that informs the plant whether it has sufficient carbon reserves to commit to a major developmental transition. nih.gov The signaling molecule Trehalose-6-phosphate (T6P) is considered a primary indicator of sucrose status in the cell. frontiersin.orgnih.gov As T6P levels rise and fall in concert with sucrose levels, it acts as a signal for high carbon availability. nih.gov Since the production of Suc-6-P is the committed step in sucrose synthesis, the regulation of its formation is integral to this signaling network. A high flux through the Suc-6-P pool leads to elevated sucrose and T6P levels, signaling that conditions are favorable for developmental progression. frontiersin.org For instance, sufficient sucrose, and by extension T6P, is required to induce flowering; plants with impaired sucrose synthesis or signaling often exhibit delayed flowering. frontiersin.orgresearchgate.net Thus, the regulation of Suc-6-P synthesis is a critical upstream component that enables the plant to integrate its metabolic status with its developmental programs.

Regulation of Flowering Time and Flower Bud Differentiation

The transition from vegetative growth to flowering is an energy-intensive process that is tightly regulated by both environmental cues and the internal energy status of the plant. The signaling network involving sucrose and T6P is crucial for ensuring that flowering occurs only when sufficient carbohydrate reserves are available. semanticscholar.orgmpg.de

Sucrose, the product of the pathway involving sucrose-6-phosphate, acts as a phloem-mobile signal that promotes flowering, in part by inducing the expression of the key floral integrator gene FLOWERING LOCUS T (FT) in the leaves. wisc.edufrontiersin.org The FT protein then travels to the shoot apical meristem (SAM) to initiate the formation of flowers. mpg.de

Trehalose-6-phosphate (T6P) has been identified as a critical promoter of this transition. nih.govfrontiersin.org The loss of the primary T6P synthesis enzyme, TREHALOSE-6-PHOSPHATE SYNTHASE 1 (TPS1), leads to an extremely late-flowering phenotype in Arabidopsis thaliana, demonstrating its essential role. nih.govmpg.de T6P signaling affects flowering through at least two distinct mechanisms:

In the leaves , T6P is required for the expression of FT. This ensures that the signal to flower is only sent when the plant has a high carbohydrate status, as indicated by high sucrose and T6P levels. semanticscholar.orgmpg.de

At the shoot apex , T6P promotes the maturation of the meristem and its competence to respond to the FT signal. It achieves this by regulating the expression of the SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) family of transcription factors, partly via the microRNA miR156. mpg.deresearchgate.netfrontiersin.org High T6P levels lead to reduced miR156 levels, which in turn allows for higher expression of SPLs that promote the floral transition. mpg.de

This dual role ensures that the timing of flowering is perfectly coordinated with the plant's metabolic state. semanticscholar.org

Table 4.3.1: Impact of Trehalose-6-Phosphate (T6P) Signaling on Flowering Time in Arabidopsis thaliana

| Genetic Background | Key Gene/Molecule Altered | Phenotype | Key Gene Expression Changes |

|---|---|---|---|

| Wild-Type | Normal T6P levels | Normal flowering time | Baseline expression of FT, miR156, SPLs |

| tps1 mutant | Deficient in T6P synthesis | Extremely late flowering nih.govmpg.de | Reduced FT expression; Increased miR156 expression; Reduced SPL3/4/5 expression mpg.defrontiersin.org |

| TPS1 Overexpression | Increased T6P synthesis | Early flowering wisc.edu | - |

Control of Shoot Branching and Axillary Bud Outgrowth

Shoot architecture, determined by the extent of shoot branching, is critical for a plant's ability to compete for light and resources. The outgrowth of axillary buds, which are nascent shoots located in the axils of leaves, is controlled by a complex interplay of hormonal and nutritional signals. Sucrose, supplied via the pathway involving this compound, is a key nutritional signal that promotes bud outgrowth. mdpi.comscilit.com

The availability of sugar is an early signal that initiates the activation of dormant axillary buds. mdpi.com Following the removal of the primary shoot tip (decapitation), sucrose rapidly accumulates in axillary buds, preceding their growth. mdpi.com This process is mediated by T6P, which acts as a local and systemic signal of sucrose availability to regulate bud outgrowth. nih.govnih.gov

Research has demonstrated two key sites of T6P action in promoting branching:

Locally within the bud: T6P synthesis within the axillary bud itself is necessary for its outgrowth. Experiments lowering T6P levels specifically in buds strongly delayed their release from dormancy. nih.gov

Systemically via vascular tissue: T6P in the plant's vascular system (phloem) also promotes branching. Increased T6P levels in the vasculature enhance the expression of sucrose transporters and the floral signal FT, which also has a role in promoting branching. nih.gov This suggests T6P helps to systemically allocate more sucrose towards the buds, increasing their sink strength and ability to grow. nih.gov

The signaling pathway also involves hormonal crosstalk. Sucrose and T6P signaling can downregulate the expression of branching inhibitors like BRANCHED1 (BRC1), thereby releasing the buds from apical dominance. mdpi.com

Table 4.3.2: Effect of Localized Trehalose-6-Phosphate (T6P) Manipulation on Shoot Branching in Arabidopsis thaliana

| Experimental Condition | Tissue-Specific Change | Effect on Bud Outgrowth/Branching |

|---|---|---|

| Expression of TPP (lowers T6P) | Axillary Buds | Strongly delayed bud outgrowth nih.gov |

| Expression of TPP (lowers T6P) | Vasculature | Delayed bud outgrowth and decreased branching nih.gov |

| Increased T6P levels | Vasculature | Enhanced branching nih.gov |

Contributions to Stress Responses and Adaptation

The sucrose synthesis pathway, which produces this compound as an intermediate, is integral to plant adaptation to various abiotic stresses, including drought, salinity, and extreme temperatures. mdpi.com Sucrose itself acts not only as an energy source to fuel stress-response mechanisms but also as a signaling molecule and an osmoprotectant, helping to maintain cellular water potential under drought or high salinity. nih.gov

The accumulation of sucrose is a common response to environmental stress. nih.gov The activity of sucrose-phosphate synthase (SPS), the enzyme producing this compound, is often upregulated under stress conditions like drought, leading to higher sucrose levels. mdpi.comresearchgate.net This accumulation contributes to osmotic adjustment and the protection of cellular structures. mdpi.com

The T6P signaling pathway is also a key player in stress tolerance. T6P levels are modulated by stress, often in concert with sucrose levels. This pathway interacts with the central energy sensor, SUCROSE-NON-FERMENTING-1-RELATED PROTEIN KINASE 1 (SnRK1). frontiersin.orgmdpi.com Under low-energy conditions (stress), SnRK1 is active and represses growth to conserve energy. High sucrose and T6P levels inhibit SnRK1 activity, thereby de-repressing growth and biosynthetic pathways when conditions are favorable. portlandpress.commdpi.com This T6P-SnRK1 module is crucial for maintaining energy homeostasis during stress and for enabling a rapid growth burst upon return to favorable conditions. portlandpress.com

Manipulation of the T6P pathway has been shown to improve stress tolerance. For instance, overexpression of TPS1 in rice enhanced tolerance to cold, drought, and salinity, partly by promoting the upregulation of other stress-responsive genes. mdpi.com Similarly, modulating SPS activity can impact stress responses; in tomato, altering SlSPS expression affected thermotolerance, and in Arabidopsis, the SPSA2 isoform was shown to be involved in the drought response. nih.govmdpi.com

Enzymatic Characterization and Structural Biology

Sucrose-Phosphate Synthase (SPS)

Sucrose-Phosphate Synthase (SPS; EC 2.4.1.14) is a principal enzyme in the sucrose (B13894) biosynthesis pathway, where it functions as a key regulatory and rate-limiting step. nih.govfrontiersin.org It is a glycosyltransferase that catalyzes the synthesis of sucrose-6-phosphate from UDP-glucose and fructose-6-phosphate (B1210287). wikipedia.orgnih.gov

SPS exhibits high specificity for its substrates, UDP-glucose and fructose-6-phosphate. researchgate.net The enzyme's activity is a critical control point in the partitioning of carbon between starch and sucrose in photosynthetic tissues. wikipedia.org

Structural studies, including X-ray crystallography of SPS from the bacterium Halothermothrix orenii, have revealed significant architectural details that are considered a valid model for the catalytic domain of plant SPSs. nih.govresearchgate.net SPS belongs to the GT-B fold family of glycosyltransferases, characterized by two distinct Rossmann-fold domains, designated as the A-domain and the B-domain. wikipedia.orgnih.gov

These two domains are connected by loops and form a large substrate-binding cleft at their interface. nih.govresearchgate.net Structural analyses of enzyme-substrate complexes show that the acceptor substrate, fructose-6-phosphate, binds to the A-domain, while the donor substrate, UDP-glucose, binds to the B-domain. nih.govresearchgate.net Although structurally similar, the domains differ in their composition; the A-domain typically contains a central beta-sheet surrounded by alpha-helices, while the B-domain has a slightly different arrangement of these secondary structures. wikipedia.org

Upon substrate binding, the enzyme undergoes a significant conformational change. The two domains twist, narrowing the substrate-binding cleft. wikipedia.org In the closed conformation, specific residues from the A-domain interact with the UDP-glucose bound to the B-domain, forcing it into a folded structure that facilitates the transfer of the glucosyl group. wikipedia.org

The catalytic mechanism of SPS is thought to proceed via a pathway that involves the formation of an oxocarbenium ion-like transition state. frontiersin.org The reaction is initiated by the nucleophilic attack of an oxygen atom from fructose-6-phosphate on the anomeric carbon (C1) of the glucose moiety of UDP-glucose. wikipedia.org This attack leads to the cleavage of the bond between glucose and UDP and the formation of the glycosidic bond between glucose and fructose-6-phosphate. frontiersin.org

After the initial binding of substrates, a hydrogen bond forms between fructose-6-phosphate and UDP, which helps to lower the activation energy of the reaction and stabilize the transition state. wikipedia.org The co-crystal structure of SPS from Thermosynechococcus elongatus with UDP and this compound provides insights that support the involvement of an oxocarbenium ion in the formation of the glycosidic bond. frontiersin.org While some glycosyltransferases require a divalent metal ion for their mechanism, studies on SPS suggest that its mechanism is metal ion-independent. wikipedia.orgnih.gov

Plants possess multiple isoforms of SPS, which are often grouped into different families (e.g., A, B, and C in tobacco) and exhibit distinct expression patterns and, consequently, functional specializations. nih.gov These isoforms are subject to complex regulation that modulates their kinetic properties, including allosteric control and reversible protein phosphorylation. wikipedia.organnualreviews.org

Allosteric regulation involves Glucose-6-phosphate (G-6-P) as an activator and inorganic phosphate (B84403) (Pi) as an inhibitor. wikipedia.org G-6-P binds to an allosteric site, inducing a conformational change that increases the enzyme's affinity for fructose-6-phosphate. wikipedia.org Conversely, Pi competes for this site and prevents activation. wikipedia.org

Reversible phosphorylation, a key regulatory mechanism in response to light/dark cycles, also alters the kinetic properties of SPS. annualreviews.orgsemanticscholar.org Phosphorylation of specific serine residues (e.g., Ser158 in spinach, Ser162 in maize) by SPS-kinase can deactivate the enzyme. wikipedia.organnualreviews.org This covalent modification can alter the enzyme's affinity for its substrates and effectors. annualreviews.org The existence of different isoforms with varying sensitivities to these regulatory mechanisms allows for fine-tuned control of sucrose synthesis in different tissues and under changing environmental conditions. nih.govmdpi.com

Sucrose-Phosphate Phosphatase (SPP)

Sucrose-Phosphate Phosphatase (SPP; EC 3.1.3.24) catalyzes the final, irreversible step in the sucrose biosynthesis pathway. plos.orgnih.gov It is a hydrolase that acts on the phosphoric monoester bond in this compound. wikipedia.org

SPP catalyzes the hydrolysis of this compound to produce sucrose and inorganic phosphate. nih.govsemanticscholar.org This reaction is effectively irreversible and pulls the preceding reversible reaction catalyzed by SPS in the direction of sucrose synthesis. plos.orgnih.gov

Studies on SPP from various organisms, including isoforms from Arabidopsis thaliana, demonstrate that the enzyme has a high specificity for its substrate, this compound. plos.org In Arabidopsis, four SPP isoforms exist (SPP1, SPP2, SPP3a, SPP3b). nih.gov While SPP1 was found to be catalytically inactive, the other isoforms displayed distinct kinetic properties. SPP2 was identified as the main isoform responsible for sucrose synthesis, exhibiting the highest activity and affinity for the substrate. plos.org

The kinetic properties of the active Arabidopsis SPP isoforms are summarized in the table below, highlighting their efficiency in processing this compound.

| Isoform | Vmax (µmol min⁻¹ mg⁻¹) | Km for Sucrose-6-P (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) |

| SPP2 | 37.43 ± 0.65 | 0.08 ± 0.01 | 24.3 | 303.8 |

| SPP3a | 0.13 ± 0.04 | 0.17 ± 0.03 | 0.1 | 0.6 |

| SPP3b | 0.89 ± 0.01 | 0.13 ± 0.01 | 0.6 | 4.6 |

| Data derived from studies on Arabidopsis thaliana SPP isoforms. plos.org |

Oligomeric State and Role of Dimerization Domains

This compound phosphatase (SPP) has been shown to exist and function in various oligomeric states, with dimerization being a key characteristic for many isoforms. In plants, the catalytically active SPP isoforms from Arabidopsis thaliana exist as dimers. nih.gov This dimerization is not a universal feature of all SPPs; for instance, the SPP from cyanobacteria functions as a monomer. The structural basis for this dimerization in higher plants has been localized to a specific domain. nih.gov

A non-catalytic domain, referred to as the S6PPc domain, present in higher plant SPPs, is responsible for mediating the dimerization of the enzyme. nih.gov This was experimentally demonstrated through the creation of a chimeric protein. When the monomeric cyanobacterial SPP was fused with the S6PPc domain from the Arabidopsis thaliana SPP2 isoform, the resulting chimeric enzyme formed a dimer. This provides direct evidence for the role of the S6PPc domain in the dimerization process. nih.gov The formation of a dimer is believed to be crucial for the enzyme's function and regulation in the context of sucrose biosynthesis.

Furthermore, there is evidence suggesting a physical association between sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP), potentially forming a multienzyme complex. researchgate.net Kinetic and physical evidence, such as the co-migration of the two enzymes during native polyacrylamide gel electrophoresis, supports this interaction. researchgate.net This association could facilitate the direct channeling of the substrate, this compound, from SPS to SPP, enhancing the efficiency of the sucrose biosynthesis pathway. researchgate.net

Kinetic Properties of SPP Isoforms

The kinetic properties of this compound phosphatase (SPP) can vary significantly among its different isoforms, reflecting their specific roles within the organism. Studies on the four SPP isoforms from Arabidopsis thaliana have revealed distinct activity levels and regulatory characteristics. nih.gov

Of the four isoforms, SPP2 exhibits the highest specific activity. In comparison, the activity of SPP3b is approximately 20 times lower than that of SPP2, while SPP3a shows activity that is about 200 times lower. Notably, the SPP1 isoform was found to be catalytically inactive, suggesting it may have evolved to perform other, yet unknown, functions, particularly given its high expression in roots. nih.gov

The active isoforms also display differences in their response to inhibitors. Sucrose, the final product of the pathway, acts as a weak inhibitor for SPP2 and SPP3a. However, it is a more potent inhibitor of the SPP3b isoform. nih.gov The Michaelis-Menten constant (Km), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), and the inhibitory constant (Ki) are key parameters in characterizing these properties.

Below is an interactive data table summarizing the kinetic properties of the catalytically active Arabidopsis thaliana SPP isoforms.

| Isoform | Relative Activity | Substrate Specificity | Ki for Sucrose (mM) |

| SPP2 | High | This compound | Weak Inhibition |

| SPP3a | Low | This compound | Weak Inhibition |

| SPP3b | Moderate | This compound | 24 |

Data derived from studies on recombinant Arabidopsis SPP isoforms. nih.gov

Sucrose-6F-phosphate Phosphorylase

Sucrose-6F-phosphate phosphorylase (SPP) is an enzyme belonging to the glycoside hydrolase family GH13. nih.govmdpi.com It plays a role in the metabolism of phosphorylated sucrose. Initially identified in thermophilic bacteria such as Thermoanaerobacterium thermosaccharolyticum, this enzyme has since been found in other bacteria, including prominent species within the human gut microbiome like Ruminococcus gnavus. nih.govmdpi.com Unlike sucrose phosphorylases that act on sucrose, this enzyme class shows a distinct preference for its phosphorylated counterpart. mdpi.comresearchgate.net

Phosphorolysis and Reverse Phosphorolysis Activities

Sucrose-6F-phosphate phosphorylase catalyzes the reversible phosphorolysis of sucrose-6F-phosphate. researchgate.net

In the phosphorolytic direction, the enzyme breaks down sucrose-6F-phosphate in the presence of inorganic phosphate (Pi) to produce α-D-glucose-1-phosphate (G1P) and α-D-fructose-6-phosphate (F6P). nih.govresearchgate.net This reaction allows the organism to cleave the glycosidic bond while conserving energy by producing a phosphorylated sugar (G1P) that can directly enter glycolytic pathways. nih.gov

The reaction is reversible, and the enzyme can also catalyze the synthesis of sucrose-6F-phosphate from G1P and F6P, a process known as reverse phosphorolysis. nih.govnih.gov This synthetic capability makes these enzymes of interest for biotechnological applications in producing specific sugar phosphates. mdpi.comresearchgate.net

Substrate Specificity (e.g., Sucrose 6F-phosphate)

The substrate specificity of Sucrose-6F-phosphate phosphorylase can differ between enzymes from various organisms. Some isoforms exhibit strict specificity for sucrose-6F-phosphate, while others display a more promiscuous nature. mdpi.com

For example, the SPP from Ruminococcus gnavus and Ilumatobacter coccineus are highly specific for sucrose-6F-phosphate. mdpi.commdpi.com When tested against a range of other carbohydrates and phosphorylated sugars in the reverse phosphorolysis reaction, the enzyme from R. gnavus only utilized fructose-6-phosphate as an acceptor for the glucosyl group from glucose-1-phosphate. nih.gov

In contrast, the SPP from Thermoanaerobacterium thermosaccharolyticum is known to be more promiscuous, showing significant activity on sucrose in addition to its preference for sucrose-6F-phosphate. mdpi.comresearchgate.net This broader specificity is reflected in its kinetic parameters. The affinity for the native acceptor, fructose-6-phosphate, is considerably higher in the strictly specific SPP from I. coccineus compared to the promiscuous enzyme from T. thermosaccharolyticum. mdpi.com

An interactive data table of the apparent kinetic parameters for I. coccineus SPP is presented below.

| Substrate | Direction | KM (mM) | kcat (s-1) | kcat/KM (s-1mM-1) |

| Sucrose-6F-phosphate | Phosphorolysis | 2.1 ± 0.2 | 110 ± 4 | 52 |

| Phosphate | Phosphorolysis | 1.1 ± 0.1 | 110 ± 4 | 100 |

| α-D-glucose-1-phosphate | Synthesis | 0.44 ± 0.04 | 69 ± 2 | 157 |

| Fructose-6-phosphate | Synthesis | 2.0 ± 0.3 | 70 ± 5 | 35 |

Data obtained from the characterization of I. coccineus sucrose 6F-phosphate phosphorylase. mdpi.com

This compound Hydrolase

This compound hydrolase (EC 3.2.1.26), also known as invertase or sucrase, is an enzyme that catalyzes the hydrolysis of this compound. uniprot.org This enzyme is a key component of the sucrose metabolism pathway in various bacteria, enabling them to utilize sucrose as a carbon source. uniprot.orgnih.gov In organisms like Streptococcus mutans, a bacterium implicated in dental caries, this enzyme is essential for metabolizing sucrose that has been taken up via the phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.gov

Cleavage of this compound into Monosaccharides

The primary catalytic function of this compound hydrolase is the cleavage of the glycosidic bond in this compound. nih.gov The reaction involves the hydrolysis of the terminal non-reducing β-D-fructofuranoside residue. uniprot.org This process yields two monosaccharide phosphates: glucose-6-phosphate and fructose (B13574). nih.gov These resulting sugar phosphates can then be readily channeled into central metabolic pathways, such as glycolysis, for energy production. nih.gov In S. mutans, the expression of the gene encoding this enzyme (scrB) is induced by the presence of sucrose in the environment. nih.gov

Regulation of Hydrolase Activity

The catalytic activity of this compound hydrolase, the enzyme responsible for cleaving this compound into glucose-6-phosphate and fructose, is subject to sophisticated regulatory mechanisms. nih.gov These control systems ensure that the hydrolysis of this compound is aligned with the metabolic needs of the organism. Regulation occurs at both the level of gene expression and through the direct modulation of enzyme activity by various metabolic effectors.

In the bacterium Streptococcus mutans, the catabolism of sucrose begins with a phosphoenolpyruvate-dependent phosphotransferase system that produces this compound, which is then hydrolyzed by this compound hydrolase. nih.gov The regulation of this hydrolase is crucial for controlling the flux of sucrose into glycolysis. Research indicates that while the enzyme may be synthesized constitutively in some organisms, its levels and activity can be significantly influenced by environmental and metabolic signals. nih.gov

Transcriptional Regulation

The expression of the gene encoding this compound hydrolase (scrB) is tightly controlled in response to the availability of different carbohydrates. In S. mutans, studies using scrB::lacZ gene fusions and Northern blot analysis have demonstrated that gene expression is highest when cells are grown on sucrose, compared to glucose or fructose. nih.gov This suggests that sucrose or a metabolite derived from it acts as an inducer for the expression of the hydrolase. nih.gov

Conversely, the presence of fructose has been shown to repress the levels of this compound hydrolase. nih.gov Growth in the presence of both sucrose and glucose or sucrose and fructose leads to expression levels similar to those seen with glucose or fructose alone, indicating a form of catabolite repression. nih.gov

A key player in this regulatory network is the ScrR protein, a member of the GalR-LacI family of regulatory proteins. nih.gov The gene for ScrR is located immediately downstream of the scrB gene. nih.gov Inactivation of scrR leads to increased levels of this compound hydrolase when cells are grown in the presence of glucose, suggesting that ScrR acts as a repressor that is inactivated by a sucrose-derived metabolite. nih.gov

Environmental factors such as pH also play a significant role. The expression of the scrB gene in S. mutans is reduced under acidic conditions (pH 5.6) compared to neutral pH. This response may function as a feedback repression system, where the accumulation of lactic acid from sugar fermentation lowers the environmental pH, which in turn down-regulates the enzymes involved in sucrose metabolism. nih.gov

Table 1: Effect of Carbon Source on scrB Gene Expression in *Streptococcus mutans***

| Carbon Source | Relative Expression Level of scrB | Regulatory Observation |

|---|---|---|

| Sucrose | High | Induction of gene expression. nih.gov |

| Glucose | Medium | Basal expression, repressive effect compared to sucrose. nih.gov |

| Fructose | Low | Strong repressive effect on expression. nih.govnih.gov |

Metabolic and Allosteric Control

Beyond transcriptional control, the activity of the this compound hydrolase enzyme is directly modulated by metabolic intermediates. In Corynebacterium glutamicum, the purified enzyme exhibits distinct responses to various compounds, indicating allosteric regulation or metabolic control. nih.gov

The activity of the hydrolase from C. glutamicum is notably stimulated by fructose-6-phosphate. This suggests a feed-forward activation mechanism where a downstream product of sucrose metabolism enhances the breakdown of the initial substrate. Conversely, the enzyme's activity is inhibited by several divalent metal ions. nih.gov This modulation by small molecules allows for rapid adjustments in catalytic activity in response to the cell's immediate metabolic state.

Table 2: Modulators of this compound Hydrolase Activity in *Corynebacterium glutamicum***

| Modulator | Effect on Activity | Type of Regulation |

|---|---|---|

| Fructose-6-phosphate | Stimulation | Metabolic Activation nih.gov |

| MgSO₄ | Stimulation | Cofactor/Activator nih.gov |

| MnCl₂ | Inhibition | Inhibition by Divalent Cation nih.gov |

| CaCl₂ | Inhibition | Inhibition by Divalent Cation nih.gov |

| CuSO₄ | Inhibition | Inhibition by Divalent Cation nih.gov |

| ZnSO₄ | Inhibition | Inhibition by Divalent Cation nih.gov |

In some bacteria, additional layers of control, such as post-translational modifications and feedback inhibition from sugar nucleotide pools, serve as general regulatory strategies for glycoside hydrolases, ensuring precise control over carbohydrate metabolism. mdpi.com While specific covalent modifications for this compound hydrolase are not extensively detailed in the literature, these mechanisms represent potential avenues for regulation.

Occurrence and Distribution in Biological Systems

Prevalence in Higher Plants (Angiosperms)

In higher plants, sucrose-6-phosphate is a direct and essential precursor in the biosynthesis of sucrose (B13894), the primary form of carbon transported throughout the plant. nih.govresearchgate.netcabidigitallibrary.orgoup.com The synthesis of sucrose from the products of photosynthesis is a fundamental process for plant growth, development, and nutrient allocation. cabidigitallibrary.orgoup.com This two-step pathway begins with the enzyme sucrose-phosphate synthase (SPS), which catalyzes the reaction between UDP-glucose and fructose-6-phosphate (B1210287) to form this compound. nih.govwikipedia.orgmdpi.com Subsequently, the enzyme sucrose-phosphate phosphatase (SPP) dephosphorylates this compound to yield free sucrose. nih.govmdpi.com

The activity of sucrose-phosphate synthase is a key regulatory point in sucrose synthesis and is influenced by various factors, including light, carbon dioxide levels, and the plant's developmental stage. researchgate.netoup.com This regulation ensures that sucrose production is tightly coupled with photosynthetic output and the metabolic demands of different plant tissues, known as sink tissues, which rely on imported sucrose for energy and carbon skeletons. nih.govcabidigitallibrary.org The presence of this compound is therefore intrinsically linked to the photosynthetic activity and carbon partitioning within angiosperms. oup.com

Presence in Cyanobacteria and Photosynthetic Proteobacteria

This compound is also a key metabolic intermediate in many cyanobacteria, which are photosynthetic prokaryotes. nih.govnih.govfrontiersin.orgresearchgate.net Similar to higher plants, the biosynthesis of sucrose in these organisms proceeds through the sequential action of sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP), with this compound as the intermediate. nih.govresearchgate.net In many cyanobacterial species, sucrose accumulation, and by extension the synthesis of this compound, is a primary response to salt stress, where sucrose acts as a compatible solute to maintain osmotic balance. nih.govresearchgate.net

The pathway for sucrose biosynthesis, involving this compound, is considered to be nearly universal among cyanobacteria. nih.govfrontiersin.org The substrates for this pathway are derived directly from the Calvin-Benson-Bassham cycle, the central pathway of carbon fixation in photosynthesis. nih.govfrontiersin.org The regulation of this compound synthesis in cyanobacteria is linked to environmental cues, particularly changes in salinity, highlighting its role in adaptation and survival. nih.gov

Occurrence in Microbial Metabolism

This compound plays a significant role in the metabolism of various microorganisms, where it is often an intermediate in the utilization of sucrose as a carbon and energy source.

Specific Bacterial Species (e.g., Streptococcus mutans, Escherichia coli)

In the context of bacterial metabolism, this compound is a key intermediate in the phosphoenolpyruvate-dependent phosphotransferase system (PTS) for sucrose uptake, a common mechanism in many bacteria.

Streptococcus mutans : This bacterium, a primary causative agent of dental caries, utilizes a sucrose-specific PTS to transport and concomitantly phosphorylate sucrose to this compound. nih.govasm.org The intracellular this compound is then hydrolyzed by the enzyme this compound hydrolase into glucose-6-phosphate and fructose (B13574), which are subsequently catabolized through glycolysis to produce lactic acid, contributing to the demineralization of tooth enamel. nih.govresearchgate.net The expression of the gene encoding this compound hydrolase is induced by the presence of sucrose. nih.govasm.org

Escherichia coli : While not all strains of E. coli can utilize sucrose, those that can often employ a PTS system that generates intracellular this compound. nih.govnih.govmdpi.com This intermediate is then cleaved by a this compound hydrolase into glucose-6-phosphate and fructose for entry into central metabolic pathways. nih.govuniprot.org The genes for sucrose utilization, including the one for this compound hydrolase, are typically part of operons that are regulated by the presence of sucrose. nih.gov

Metabolism in the Human Gut Microbiome (e.g., Ruminococcus gnavus E1)

The human gut microbiome harbors a diverse community of bacteria capable of degrading complex carbohydrates, including sucrose and related oligosaccharides. Ruminococcus gnavus, a common member of the gut microbiota, possesses enzymatic machinery to metabolize this compound. nih.govnih.govresearchgate.net

Ruminococcus gnavus E1 : This gut symbiont can produce this compound from raffinose (B1225341) family oligosaccharides and sucrose. nih.govresearchgate.net It possesses a this compound phosphorylase that can break down this compound into glucose-1-phosphate and fructose-6-phosphate. nih.govnih.gov This activity had not been previously observed in gut bacteria and provides new insights into the catabolism of dietary sugars by the gut microbiota. nih.govnih.govresearchgate.net The presence and activity of this enzyme in the gut microbiome can be influenced by diet. nih.govnih.gov

Involvement in Other Eukaryotic Organisms (e.g., Plasmodium falciparum)

While sucrose is not a primary energy source for the malaria parasite Plasmodium falciparum, the metabolism of hexose (B10828440) phosphates, which are structurally related to the components of this compound, is crucial for its survival. P. falciparum is highly dependent on glucose metabolism, particularly the pentose (B10789219) phosphate (B84403) pathway (PPP), for which glucose-6-phosphate is the entry point. nih.govresearchgate.netresearchgate.net This pathway is essential for generating the reducing power (NADPH) needed to combat oxidative stress and for producing precursors for nucleotide synthesis. nih.govresearchgate.netnih.gov The enzymes involved in glucose-6-phosphate metabolism in P. falciparum are considered potential targets for antimalarial drugs due to differences with their human counterparts. nih.govresearchgate.net

Evolutionary History of Sucrose 6 Phosphate Metabolism

Origin in Primitive Photosynthetic Microorganisms

The genesis of sucrose-6-phosphate metabolism is traced back to primitive photosynthetic microorganisms, specifically cyanobacteria and proteobacteria, which are the only prokaryotes known to synthesize sucrose (B13894). nih.gov It is hypothesized that sucrose synthesis first originated in the proteobacteria or a common ancestor of both proteobacteria and cyanobacteria. nih.govoup.com Evidence for this early origin is found in the genomes of various cyanobacteria and proteobacteria which contain homologs of the genes encoding sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP), the two key enzymes in this pathway. nih.gov

In these early organisms, sucrose synthesis was likely not for the primary purpose of energy transport, as it is in most higher plants today. Instead, it is believed to have served as a compatible solute, helping to maintain osmotic balance and stabilize proteins and membrane structures in response to environmental stresses such as high salinity. nih.govnih.gov The synthesis of sucrose via this compound provided a protective mechanism for these microorganisms in challenging and fluctuating environments.

Co-evolution with Photosynthetic Carbon Fixation

The evolution of this compound metabolism is intimately linked with the evolution of photosynthetic carbon fixation. wikipedia.org As oxygenic photosynthesis became a dominant mode of energy capture, the production of soluble sugars as a product of this process became crucial. Sucrose, being a stable and non-reducing disaccharide, was an ideal candidate for this role.

The enzymes of the Calvin cycle, the primary pathway for carbon fixation in photosynthesis, produce triose phosphates which are the precursors for sucrose synthesis. wikipedia.org The regulation of this compound synthesis is tightly coordinated with the rate of carbon fixation to prevent the depletion of intermediates from the Calvin cycle and to ensure a balanced partitioning of carbon between sucrose for export and starch for storage within the photosynthetic cells. mdpi.com This intricate regulatory network suggests a long history of co-evolution, where the efficiency of one process directly influenced the other. In plants, the synthesis of sucrose from the products of photosynthesis allows for the transport of energy from the source tissues (leaves) to the sink tissues (roots, fruits, and seeds) where it is needed for growth and storage. frontiersin.org

Gene Duplications and Diversification of SPS and SPP Enzymes

The evolutionary history of the enzymes central to this compound metabolism, sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP), is marked by numerous gene duplication events, leading to the diversification of their functions. nih.gov

In the case of SPS, phylogenetic analyses have revealed the existence of multiple gene families in higher plants, typically classified as families A, B, and C. nih.govresearchgate.net A more recent discovery identified a novel and distinct D family of SPS genes exclusively in grasses (Poaceae). nih.gov This diversification is a result of gene duplication events that occurred both before and after the divergence of monocotyledonous and dicotyledonous plants. nih.gov These different SPS families exhibit distinct, yet overlapping, spatial and temporal expression patterns, suggesting that the duplicated genes have undergone subfunctionalization or neofunctionalization, acquiring specialized roles in different tissues or under different environmental conditions. nih.gov

Similarly, SPP is also encoded by a multigene family in many plant species. maxapress.com For example, in Arabidopsis thaliana, there are four SPP isoforms, although not all of them may be catalytically active. nih.gov The duplication of SPP genes has allowed for the evolution of isoforms with potentially different kinetic properties and regulatory controls, contributing to the fine-tuning of sucrose synthesis. nih.gov

| SPS Gene Family | General Characteristics | Known Distribution |

|---|---|---|

| Family A | Often highly expressed in various tissues, including leaves and reproductive organs. | Widespread in higher plants. |

| Family B | Expression may be absent in roots for some species. | Widespread in higher plants. |

| Family C | Less characterized compared to families A and B. | Present in higher plants. |

| Family D | Lacks certain phosphorylation sites and has a shorter linker region. | Found only in grasses (Poaceae). nih.gov |

Architectural Rearrangements of Sucrose Biosynthesis Proteins (e.g., Fusion Proteins)

The evolution of sucrose biosynthesis proteins has also involved changes in their domain architecture. A notable difference is observed in the quaternary structure of SPP between prokaryotes and eukaryotes. In cyanobacteria, SPP is a monomeric enzyme, while in higher plants, it exists as a dimer. nih.gov This structural evolution is attributed to the presence of an additional C-terminal domain in plant SPPs, which has been shown to be responsible for dimerization. nih.gov

While the canonical pathway for sucrose synthesis involves two separate enzymes, SPS and SPP, the concept of gene fusion leading to bifunctional enzymes has been explored. For instance, an experimental fusion of the E. coli enzymes for trehalose synthesis, which are functionally and structurally related to SPS and SPP, resulted in a chimeric protein with both synthase and phosphatase activities. Current time information in East Baton Rouge Parish, US. However, naturally occurring, widespread fusion proteins of SPS and SPP have not been extensively documented, and the predominant mechanism for sucrose synthesis appears to involve two distinct enzymes.

A significant architectural rearrangement is seen in the D-family of SPS proteins found in grasses. nih.gov These proteins have a linker region between the N-terminal catalytic glucosyltransferase domain and the C-terminal domain that is 80 to 90 amino acid residues shorter than in the A, B, or C type SPS proteins. nih.gov Furthermore, they lack the phosphorylation sites associated with 14-3-3 protein binding and osmotic stress activation, suggesting a different regulatory mechanism. nih.gov

| Organism Group | SPP Quaternary Structure | Key Architectural Feature |

|---|---|---|

| Cyanobacteria | Monomeric | Lacks the C-terminal domain found in plants. nih.gov |

| Higher Plants | Dimeric | Possesses a C-terminal domain responsible for dimerization. nih.gov |

Phylogenetic Relationships of this compound Enzymes Across Kingdoms

Phylogenetic analyses of SPS and SPP reveal a complex evolutionary history that spans across the domains of life, with evidence pointing towards a bacterial origin for these enzymes. nih.gov The presence of SPS and SPP homologs in various bacteria, including non-photosynthetic species, suggests that horizontal gene transfer has played a significant role in the dissemination of this metabolic capability. nih.govnih.govnih.gov

The current understanding is that the SPS and SPP genes found in plants were likely acquired through the endosymbiotic event that gave rise to chloroplasts, originating from a cyanobacterial ancestor. nih.gov This is supported by the phylogenetic clustering of plant and cyanobacterial sequences.

Within the plant kingdom, the SPS gene families (A, B, and C) appear to have diverged early in the evolution of higher plants, as members of each family are found in both monocots and dicots. nih.gov The D family, however, represents a more recent evolutionary innovation specific to the grass lineage. nih.gov The phylogenetic relationships indicate that the diversification of these gene families has been a key factor in the adaptation of sucrose metabolism to the varied physiological demands of different plant species and their environments. While SPS and SPP are well-documented in Bacteria and Eukarya, their presence and evolutionary history in Archaea are less clear from the available research, indicating a potential area for future investigation.

Advanced Methodologies for Research on Sucrose 6 Phosphate

Chromatographic and Spectrometric Techniques for Quantification

The accurate quantification of sucrose-6-phosphate is crucial for understanding its role in plant metabolism and signaling. Due to its polar nature and the presence of isomers, specialized analytical techniques are required for its precise measurement.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) is a powerful and sensitive method for the quantification of this compound. This technique separates compounds based on their physicochemical properties, followed by highly specific detection based on their mass-to-charge ratio.

Mixed-mode HPLC, which combines reversed-phase and hydrophilic interaction liquid chromatography (HILIC), has been successfully employed for the analysis of sugar phosphates. researchgate.net This approach allows for the separation of highly polar compounds like this compound from complex biological matrices. The use of a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity, enabling the detection of low-abundance metabolites. researchgate.netijpsr.com For instance, a method was developed to separate sugar phosphates on a Primesep SB column with gradient elution, allowing for the sensitive detection of various sugar phosphates. researchgate.net

Recent advancements have focused on improving the separation of isomers and enhancing detection sensitivity. protocols.io A study described a new methodology using liquid chromatography tandem mass spectrometry (LC-MS/MS) to accurately measure the labeling in free sugars, which is crucial for metabolic flux analysis. nih.govresearchgate.net This involved the enzymatic removal of soluble hexoses and subsequent cleavage of sucrose (B13894) to determine the labeling in its constituent moieties. nih.govresearchgate.net

Table 1: Example of HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Column | Mixed-mode (e.g., Primesep SB, Newcrom B) researchgate.netsielc.com |

| Mobile Phase | Acetonitrile, Water, Formic Acid sielc.com |

| Detection Mode | Electrospray Ionization (ESI) in Negative Mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Ion Trap researchgate.netnih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) researchgate.net |

| Precursor Ion (m/z) | 421.1 (for [M-H]⁻) |

| Product Ion(s) (m/z) | 341.1, 97.0 |

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrument and application.

High-Performance Anion-Exchange Chromatography (HPAEC) with Detection

High-Performance Anion-Exchange Chromatography (HPAEC) is a well-established technique for the analysis of carbohydrates, including sugar phosphates. thermofisher.com This method separates molecules based on their charge at high pH. researchgate.net Coupled with Pulsed Amperometric Detection (PAD), HPAE-PAD offers sensitive and direct detection of carbohydrates without the need for derivatization. thermofisher.comcreative-biolabs.com

HPAEC-PAD is particularly useful for separating a wide variety of carbohydrates and can be used for the quantification of this compound in biological samples. creative-biolabs.comethz.ch The technique provides high-resolution separation and can achieve low detection limits, with sensitivities reaching the sub-picomole level. thermofisher.comcreative-biolabs.com This method has been successfully applied to quantify sugar phosphates and nucleotide sugars in various biological systems. uq.edu.au While highly sensitive, HPAEC-PAD does not provide the isotopic resolution necessary for metabolic flux analysis. researchgate.net

Table 2: Performance Characteristics of HPAEC-PAD for Sugar Phosphate (B84403) Analysis

| Parameter | Performance |

| Principle | Anion-exchange separation at high pH researchgate.net |

| Detection | Pulsed Amperometric Detection (PAD) creative-biolabs.com |

| Advantages | High resolution, high sensitivity, no derivatization required thermofisher.comcreative-biolabs.com |

| Detection Limits | As low as 2.5 pmol for sugar phosphates uq.edu.au |

| Applications | Quantification of monosaccharides, oligosaccharides, and sugar phosphates thermofisher.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that has gained prominence for the analysis of polar metabolites like this compound. researchgate.netchromatographyonline.com HILIC separates compounds based on their partitioning between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. mdpi.comstrath.ac.uk This approach is well-suited for retaining and separating highly polar analytes that are often poorly retained by reversed-phase chromatography. researchgate.net

When coupled with High-Resolution Mass Spectrometry (HRMS), HILIC provides a powerful platform for both targeted and non-targeted metabolomics. mdpi.comacs.org HRMS allows for the accurate mass measurement of ions, which aids in the identification and quantification of compounds, even in complex mixtures. mdpi.comnih.gov The combination of HILIC with HRMS has been used to develop sensitive and selective methods for the analysis of phosphorylated carbohydrates, including the challenging separation of isomers like this compound and trehalose-6-phosphate (B3052756). nih.govresearchgate.net Recent studies have demonstrated the successful application of HILIC-HRMS for the simultaneous quantification of multiple polar metabolites in plant tissues. mdpi.com

A developed HILIC-MS/MS method, for instance, allowed for the effective separation and sensitive detection of glucose-1-phosphate, glucose-6-phosphate, this compound, and trehalose-6-phosphate in plant tissues. sci-hub.se This method involved chemical derivatization to improve separation and detection, achieving limits of detection in the range of 0.1 to 0.6 ng mL⁻¹. sci-hub.se

Approaches for Investigating Protein-Protein Interactions

Understanding the interactions of proteins involved in sucrose metabolism is key to elucidating its regulatory networks. Several advanced methodologies are employed to study these protein-protein interactions.

Yeast Two-Hybrid Systems

The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions in vivo. researchgate.netnih.gov The principle of the Y2H system is based on the reconstitution of a functional transcription factor when two proteins of interest, a "bait" and a "prey," interact. nih.gov This interaction brings a DNA-binding domain (DBD) and an activation domain (AD) into close proximity, leading to the expression of a reporter gene. nih.gov

Y2H has been instrumental in identifying interactions between proteins involved in sucrose metabolism. For example, it has been used to demonstrate the interaction between sucrose phosphate synthase (SPS) and sucrose phosphate phosphatase (SPP), suggesting the formation of an enzyme complex that could channel this compound directly between the two enzymes. nih.govresearchgate.net Additionally, Y2H screens have identified interactions between SPS and 14-3-3 proteins, highlighting the regulatory role of these proteins in sucrose metabolism. nih.gov The system is suitable for high-throughput screening of entire protein libraries to identify novel interaction partners. frontiersin.orgspringernature.com

Table 3: Key Components of a GAL4-based Yeast Two-Hybrid System

| Component | Description |

| Bait Protein | The protein of interest fused to the GAL4 DNA-binding domain (DBD). nih.gov |

| Prey Protein | A potential interacting partner fused to the GAL4 activation domain (AD). nih.gov |

| Yeast Strain | Contains reporter genes (e.g., HIS3, lacZ, URA3) under the control of a GAL4-responsive promoter. researchgate.netnih.gov |

| Selective Media | Media lacking specific nutrients (e.g., histidine, leucine, tryptophan) to select for yeast cells where an interaction has occurred. nih.gov |

Bioluminescence Resonance Energy Transfer (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a non-invasive, cell-based assay technology used to detect and monitor protein-protein interactions in real-time within living cells. news-medical.netberthold.com The technique is based on the transfer of energy from a bioluminescent donor molecule (typically a luciferase) to a fluorescent acceptor molecule (like a fluorescent protein). berthold.commdpi.com This energy transfer only occurs when the donor and acceptor are in very close proximity (typically less than 10 nm), which happens when the proteins they are fused to interact. news-medical.netberthold.com

BRET has been successfully used to provide in planta evidence for the interaction between SPS and SPP in Arabidopsis seedlings. oup.com This technique offers several advantages over other methods, including the absence of a need for an external light source for excitation, which reduces issues like autofluorescence and photobleaching. nih.gov The ratiometric signal of BRET also minimizes interference from assay conditions. berthold.com BRET imaging allows for the visualization of where these interactions occur at the subcellular level. nih.gov

Table 4: Comparison of BRET Donor and Acceptor Pairs

| Donor | Acceptor | Substrate | Key Features |

| Renilla Luciferase (RLuc) | Yellow Fluorescent Protein (YFP) | Coelenterazine | Commonly used pair; emission of RLuc overlaps with the excitation of YFP. news-medical.net |

| Enhanced Luciferases | New Substrates | Varies | Brighter signals enabling subcellular BRET imaging. nih.gov |

These advanced methodologies provide researchers with powerful tools to quantify this compound with high precision and to investigate the intricate network of protein-protein interactions that govern its metabolism, offering deeper insights into plant growth and development.

Transcriptomic and Proteomic Analyses for Gene and Protein Expression

Transcriptomic and proteomic approaches are crucial for understanding how the genes and proteins involved in this compound metabolism are regulated.

Transcriptomics , the study of the complete set of RNA transcripts, has been used to identify key genes whose expression levels correlate with sucrose accumulation, a process directly dependent on the S6P pool. For example, transcriptome analysis in low- and high-sucrose pear cultivars identified candidate genes for SPS, the enzyme that synthesizes S6P, as being linked to high sucrose content. oup.com Similar studies in onion and longan have also highlighted the importance of SPS gene expression in controlling sucrose levels. frontiersin.orgfrontiersin.org In the bacterium Lactobacillus sakei, transcriptomic analysis revealed that genes for this compound hydrolase, the enzyme that breaks down S6P, were significantly upregulated when grown on sucrose. nih.gov